
3-Chloro-2-iodophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-iodophenylboronic acid: is an organoboron compound with the molecular formula C6H5BClIO2 and a molecular weight of 282.273 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . The presence of both chlorine and iodine atoms on the phenyl ring makes this compound highly versatile for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct iodination of 3-chlorophenylboronic acid using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the borylation of 3-chloro-2-iodobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Chloro-2-iodophenylboronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of 3-chloro-2-iodophenol.
Reduction: Formation of 3-chloro-2-iodobenzyl alcohol.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-2-iodophenylboronic acid is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: In biological research, this compound is used to create boron-containing biomolecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-Chloro-2-iodophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron moiety to the target molecule . In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of chlorine and iodine atoms enhances the reactivity and selectivity of the compound in these reactions.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-2-fluorophenylboronic acid
- 3-Chloro-2-bromophenylboronic acid
- 3-Chloro-2-methylphenylboronic acid
Uniqueness: Compared to its analogs, 3-Chloro-2-iodophenylboronic acid exhibits higher reactivity due to the presence of the iodine atom, which is a better leaving group in substitution reactions . This makes it particularly useful in cross-coupling reactions where high reactivity and selectivity are desired. Additionally, the combination of chlorine and iodine atoms provides unique electronic properties that can be exploited in various chemical transformations .
Eigenschaften
Molekularformel |
C6H5BClIO2 |
|---|---|
Molekulargewicht |
282.27 g/mol |
IUPAC-Name |
(3-chloro-2-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H |
InChI-Schlüssel |
ICYRPDBPPCCOLY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=CC=C1)Cl)I)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




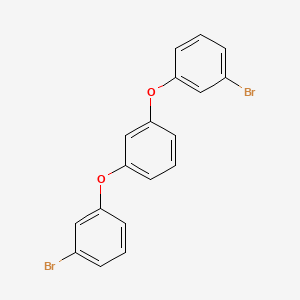
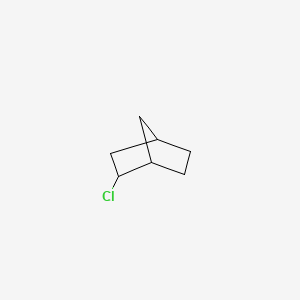
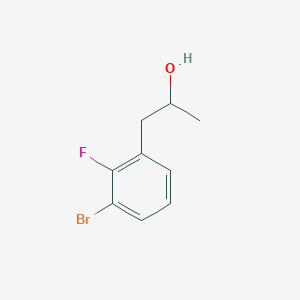
amine](/img/structure/B12088635.png)

![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
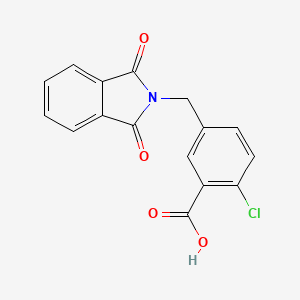

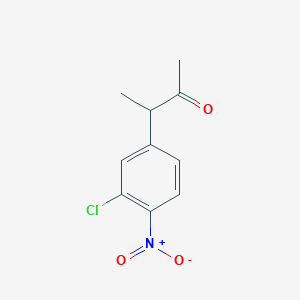
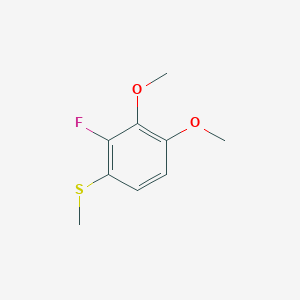
![3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12088676.png)

